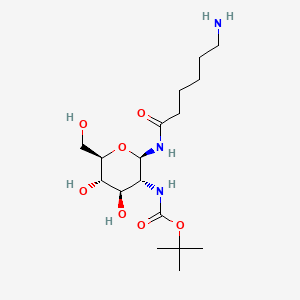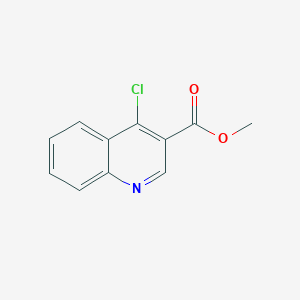![molecular formula C14H13ClN6OS B13845979 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings, and is substituted with a morpholine ring and a pyrazin-2-amine group
Preparation Methods
The synthesis of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[3,2-d]pyrimidine-2,4-diol.
Chlorination: The thieno[3,2-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Substitution with morpholine: The 2,4-dichlorothieno[3,2-d]pyrimidine is treated with morpholine in the presence of a base such as N,N-dimethylformamide (DMF) to obtain 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine.
Coupling with pyrazin-2-amine: Finally, the 2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine is coupled with pyrazin-2-amine under suitable conditions to form the target compound.
Chemical Reactions Analysis
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thieno[3,2-d]pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrazin-2-amine moieties.
Coupling Reactions: The pyrazin-2-amine group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common reagents used in these reactions include bases like DMF, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmaceutical Research: It is explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industrial Applications: The compound may be used in the synthesis of other complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine can be compared with other similar compounds such as:
2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine: This compound shares the thieno[3,2-d]pyrimidine core and morpholine substitution but lacks the pyrazin-2-amine group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar heterocyclic structure but differs in its functional groups and substitution pattern
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Properties
Molecular Formula |
C14H13ClN6OS |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
5-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine |
InChI |
InChI=1S/C14H13ClN6OS/c15-14-19-8-5-10(9-6-18-11(16)7-17-9)23-12(8)13(20-14)21-1-3-22-4-2-21/h5-7H,1-4H2,(H2,16,18) |
InChI Key |
GNEWDHYPNXXQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CN=C(C=N4)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


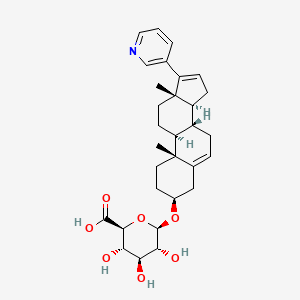
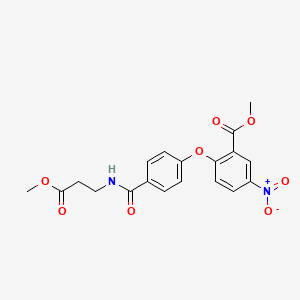

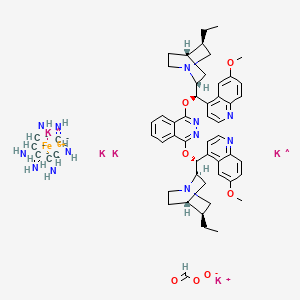
![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)
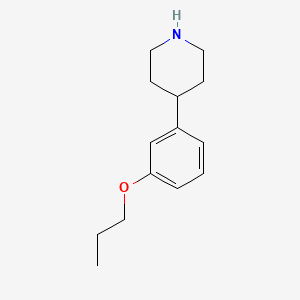

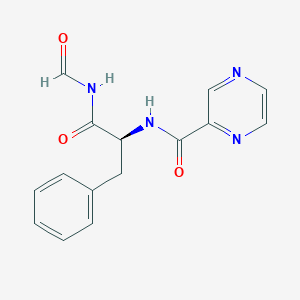
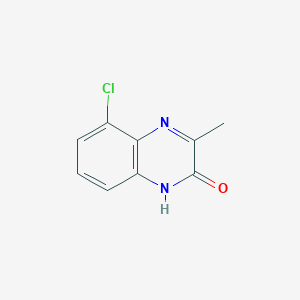

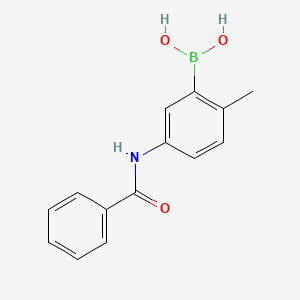
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
